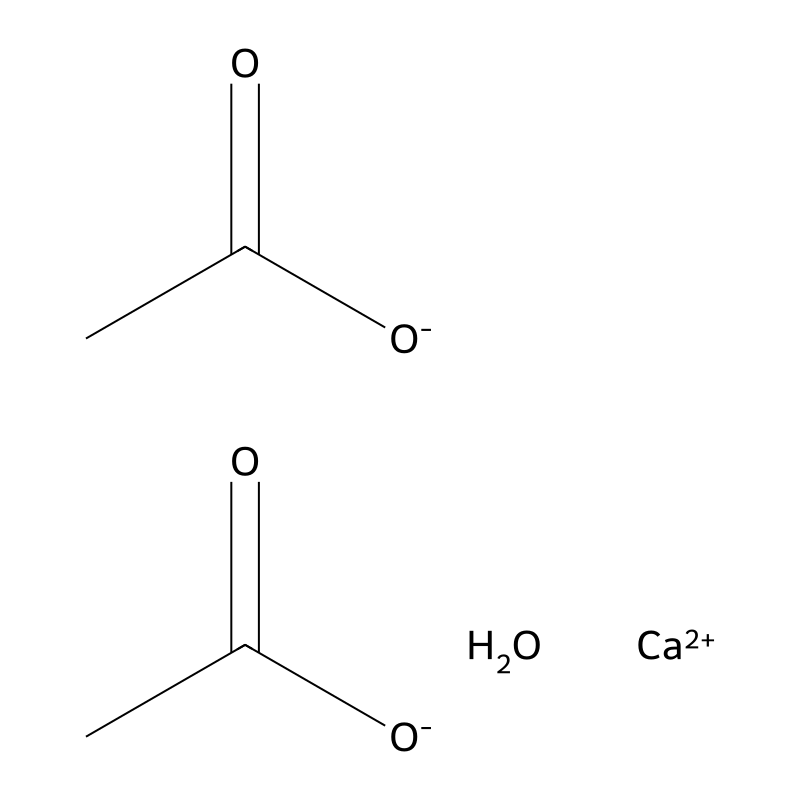

Calcium acetate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phosphate Binder in Renal Disease Management

One of the most established research applications of calcium acetate monohydrate is in treating hyperphosphatemia (high blood phosphate levels) in patients with chronic kidney disease (CKD) []. In CKD, impaired kidney function leads to an inability to properly excrete phosphate. Calcium acetate acts as a phosphate binder in the gastrointestinal tract. It binds dietary phosphate, forming insoluble calcium phosphate salts which are then eliminated through feces [, ]. This helps maintain healthy blood phosphate levels and prevent complications associated with hyperphosphatemia, such as ectopic calcification (calcium deposits in soft tissues) and secondary hyperparathyroidism (overactivity of the parathyroid gland) [, ].

Potential Applications in Bone Health Research

Calcium acetate monohydrate is a source of both calcium and acetate, which have sparked interest in its potential role in bone health research. Calcium is a crucial mineral for bone formation and maintenance []. Studies are investigating the effects of calcium acetate supplementation on bone mineral density and fracture risk, particularly in populations susceptible to osteoporosis [].

Acetate, a component of calcium acetate, may also play a role in bone health. Some studies suggest that acetate can stimulate osteoblast activity (bone-forming cells) and potentially improve bone formation []. Further research is needed to fully understand the potential impact of calcium acetate on bone health and its effectiveness in preventing or treating bone diseases.

Calcium acetate monohydrate is a chemical compound with the formula . It is a calcium salt of acetic acid, commonly referred to as acetate of lime. This compound appears as a colorless to white crystalline solid and has a faint odor reminiscent of acetic acid. It is highly soluble in water and alcohol, but insoluble in organic solvents like benzene and acetone. The molecular weight of calcium acetate monohydrate is approximately 176.18 g/mol, with a density of about 1.509 g/cm³ and a melting point around 160°C .

- Decomposition Reaction: When heated, calcium acetate decomposes to produce acetone and calcium carbonate:

- Neutralization Reaction: It can be synthesized by neutralizing acetic acid with calcium carbonate or calcium hydroxide:or

These reactions highlight the compound's role as a chelating agent and its ability to interact with other chemicals in various applications .

Calcium acetate monohydrate plays a significant role in biological systems, particularly in the management of phosphate levels in patients with kidney disease. It acts as a phosphate binder, helping to lower elevated phosphate levels in the blood (hyperphosphatemia), which can lead to bone disorders . The compound binds dietary phosphate, preventing its absorption in the gastrointestinal tract, thereby aiding in the regulation of mineral balance in patients undergoing dialysis .

Calcium acetate monohydrate can be synthesized through several methods:

- Reaction with Acetic Acid:

- Calcium carbonate or calcium hydroxide is reacted with acetic acid to produce calcium acetate.

- Direct Reaction:

- Calcium hydroxide can be directly mixed with acetic acid, resulting in the formation of calcium acetate and water.

These methods are straightforward and utilize readily available materials, making the synthesis of calcium acetate efficient and cost-effective .

Calcium acetate monohydrate has diverse applications across various fields:

- Medical Uses: It is primarily used as a phosphate binder in patients with kidney disease to manage hyperphosphatemia.

- Food Industry: As a food additive (E263), it serves as a stabilizer and sequestrant in candy products.

- Tofu Production: It is used as a coagulant for soy milk, offering an alternative to traditional coagulants like calcium sulfate.

- Chemical Synthesis: Historically, it was utilized as a precursor for acetone production before modern methods were developed.

- Gel Formation: A saturated solution of calcium acetate can form gels when mixed with alcohol, useful for various applications including "California Snowballs" for educational demonstrations .

Calcium acetate monohydrate's interactions have been studied primarily concerning its role as a phosphate binder. Research indicates that it effectively reduces serum phosphate levels when taken with meals by binding dietary phosphates before absorption . Additionally, studies have explored its interactions with other medications and dietary components to ensure safety and efficacy in clinical settings.

Several compounds share similarities with calcium acetate monohydrate, particularly other metal acetates. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Acetate | Commonly used as a buffer in biochemical applications. | |

| Potassium Acetate | Often used in food preservation and as a seasoning. | |

| Magnesium Acetate | Used in agriculture and as an electrolyte supplement. | |

| Zinc Acetate | Utilized for its antimicrobial properties and in dermatology. |

Calcium acetate stands out due to its specific application as a phosphate binder in renal therapy, which is not common among other acetates .